Heptane, 1-bromo-7-(1,1-dimethylethoxy)-

Overview

Description

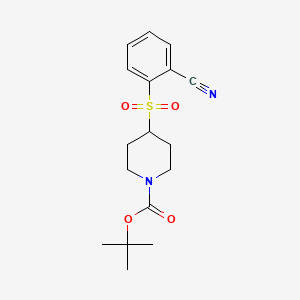

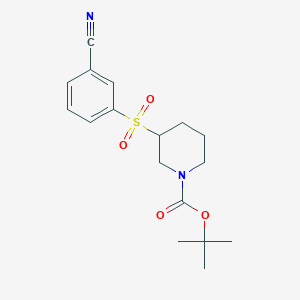

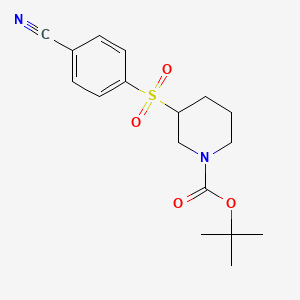

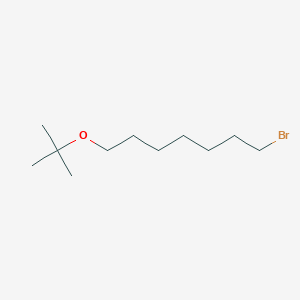

“Heptane, 1-bromo-7-(1,1-dimethylethoxy)-” is a chemical compound. It is a derivative of heptane, which is a straight-chain alkane with seven carbon atoms . The “1-bromo-” part indicates the presence of a bromine atom attached to the first carbon atom of the heptane chain. The “7-(1,1-dimethylethoxy)-” part indicates the presence of a dimethylethoxy group attached to the seventh carbon atom of the heptane chain .

Molecular Structure Analysis

The molecular structure of “Heptane, 1-bromo-7-(1,1-dimethylethoxy)-” can be analyzed based on its IUPAC name and the general rules of organic chemistry . The heptane backbone consists of a seven-carbon chain. The bromine atom is attached to the first carbon atom, and the dimethylethoxy group is attached to the seventh carbon atom .Chemical Reactions Analysis

The chemical reactions involving “Heptane, 1-bromo-7-(1,1-dimethylethoxy)-” can be quite diverse, depending on the reaction conditions and the other reactants present . For example, it could undergo nucleophilic substitution reactions with various nucleophiles, or it could participate in elimination reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Heptane, 1-bromo-7-(1,1-dimethylethoxy)-” can be inferred from its molecular structure and the properties of similar compounds . For example, it is likely to be a liquid at room temperature, with a density similar to that of other organic liquids .Scientific Research Applications

Synthesis and Chemical Reactions

Chemical Synthesis : Heptane derivatives are frequently used in chemical synthesis, showcasing their versatility in forming complex molecular structures. For instance, the reaction of 1-bromo-2-chloromethyl-7-methyltricyclo[4.1.0.0^2,7]heptane with methyllithium leads to the formation of various cyclic compounds, indicating the role of heptane derivatives in synthesizing novel organic structures (Alber & Szeimies, 1994).

Ring-Structure-Dependent Synthesis : The synthesis of 7-alkynyl norbornanes and cyclobutenyl halides through palladium-catalyzed bromoalkynylation of C-C double bonds highlights the strategic use of heptane derivatives in creating complex molecules with potential applications in materials science and pharmaceuticals (Li et al., 2011).

Polymerization and Material Science

- Polymerization : Certain heptane derivatives undergo polymerization, leading to the creation of thermally resistant materials. This aspect is critical in material science, where the development of new polymers with unique properties is a constant goal (Hall et al., 2007).

Bioactive Compound Synthesis

- Antimicrobial and Anti-inflammatory Activities : Research on plant-based hydrocarbon esters, including those derived from heptane, has shown significant antimicrobial and anti-inflammatory activities. Such studies underscore the potential of heptane derivatives in developing new therapeutic agents (Samy et al., 2013).

Methodological Innovations

- Methodological Developments : The synthesis and reactions of strained hydrocarbons possessing inverted carbon atoms, including tetracyclo[3.3.1.13,7.01,3]decanes, reveal the methodological advancements possible with heptane derivatives. These compounds serve as models for understanding reaction mechanisms and designing novel synthetic pathways (Pincock et al., 1972).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-bromo-7-[(2-methylpropan-2-yl)oxy]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO/c1-11(2,3)13-10-8-6-4-5-7-9-12/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONIPQPOUADPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447755 | |

| Record name | Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |

CAS RN |

89237-04-7 | |

| Record name | Heptane, 1-bromo-7-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1-Benzopyran-2-one, 3-[2-[4-(dimethylamino)phenyl]-4-thiazolyl]-](/img/structure/B1661200.png)

![3-(4-Chlorophenyl)benzo[F]quinazoline](/img/structure/B1661202.png)

![3-Amino-3-[3-(methoxymethoxy)phenyl]propanoic acid](/img/structure/B1661211.png)

![4-[(Cycloheptylmethyl)amino]-3-methylphenol](/img/structure/B1661217.png)

![4-[(Cyclobutylmethyl)amino]-3-methylphenol](/img/structure/B1661218.png)